molecular formula C8H13ClN2O2 B1419383 2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide CAS No. 1193388-11-2

2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B1419383
CAS No.: 1193388-11-2
M. Wt: 204.65 g/mol
InChI Key: OXFMORMLCANNFF-UHFFFAOYSA-N
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Description

2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.65 g/mol . This compound is characterized by the presence of a chloroacetamide group and a pyrrolidinone ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves the reaction of chloroacetamide with pyrrolidinone under controlled conditions. One common method involves the use of γ-aminobutyric acid potassium salts as intermediates . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Substitution Products: N-substituted derivatives.

    Oxidation Products: Oxo derivatives.

    Reduction Products: Amine derivatives.

    Hydrolysis Products: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide: Characterized by the presence of a chloroacetamide group and a pyrrolidinone ring.

    N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)acetamide: Lacks the chloro group, leading to different reactivity and applications.

    2-chloro-N-(2-oxoethyl)acetamide: Lacks the pyrrolidinone ring, affecting its biological activity and chemical properties.

Uniqueness

This compound is unique due to the combination of the chloroacetamide group and the pyrrolidinone ring, which imparts distinct chemical reactivity and potential biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-chloro-N-(2-oxo-2-pyrrolidin-1-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2/c9-5-7(12)10-6-8(13)11-3-1-2-4-11/h1-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFMORMLCANNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222996
Record name 2-Chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-11-2
Record name 2-Chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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